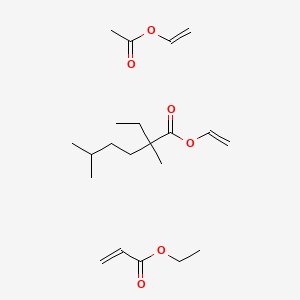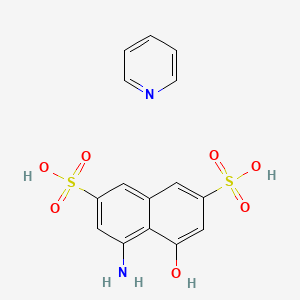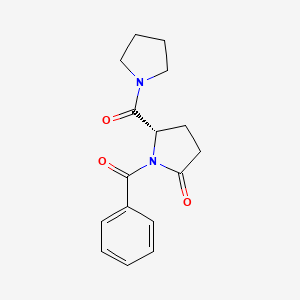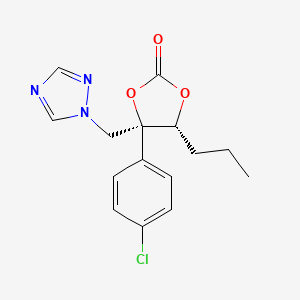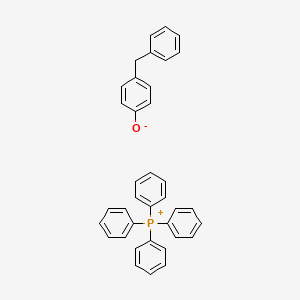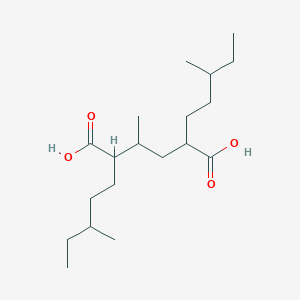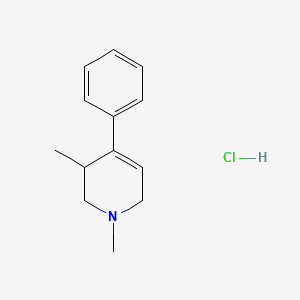
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the reduction of pyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques, where pyridine derivatives are continuously fed into the reactor along with hydrogen gas and a suitable catalyst. This method allows for large-scale production while maintaining the purity of the final product .
化学反応の分析
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which have applications in pharmaceuticals and agrochemicals .
科学的研究の応用
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
作用機序
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.
1,2,3,4-Tetrahydropyridine: Another structural isomer with different biological activities.
2,3,4,5-Tetrahydropyridine: Known for its presence in natural products and synthetic pharmaceuticals.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and pharmaceutical development .
特性
CAS番号 |
13299-60-0 |
|---|---|
分子式 |
C13H18ClN |
分子量 |
223.74 g/mol |
IUPAC名 |
1,3-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-8,11H,9-10H2,1-2H3;1H |
InChIキー |
AAKDRDOIVWVYPC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC=C1C2=CC=CC=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


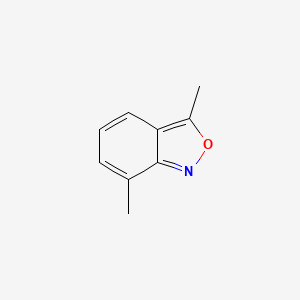

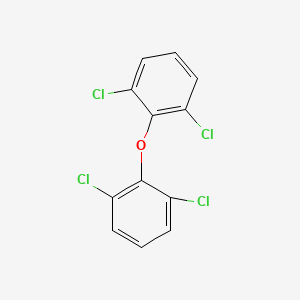
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
